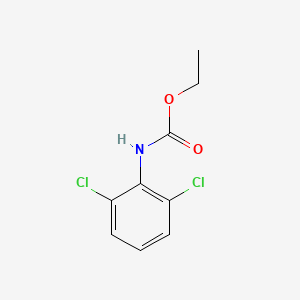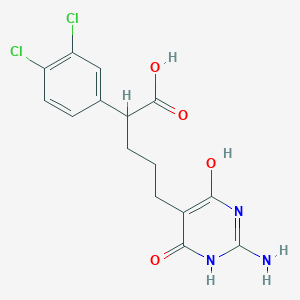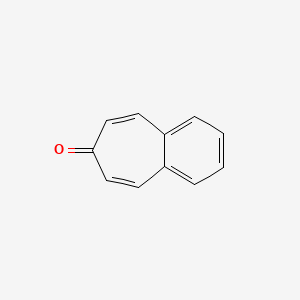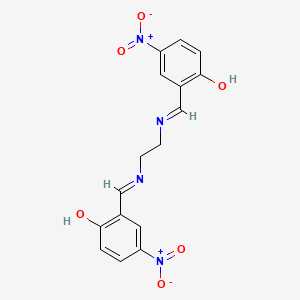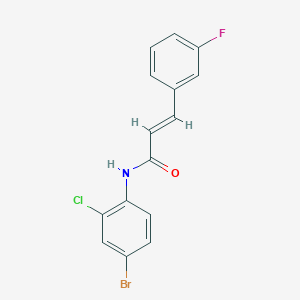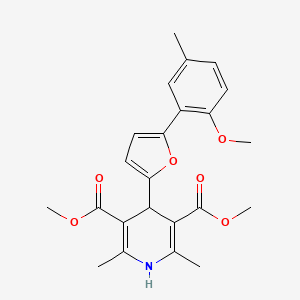
6-Methyl-2,3-dinitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2,3-dinitroaniline is a chemical compound belonging to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups (-NO₂) attached to an aniline ring. The specific structure of this compound includes a methyl group (-CH₃) at the 6th position of the aniline ring, making it distinct from other dinitroaniline isomers. This compound is primarily used in the synthesis of various industrial chemicals, including dyes and pesticides .
Méthodes De Préparation
The synthesis of 6-Methyl-2,3-dinitroaniline typically involves nitration reactions. One common method is the nitration of 6-methylaniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 2nd and 3rd positions of the aniline ring. Industrial production methods often involve large-scale nitration reactors with precise temperature and concentration controls to maximize yield and purity .
Analyse Des Réactions Chimiques
6-Methyl-2,3-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups (-NH₂) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other functional groups under specific conditions. Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and metal catalysts.
Applications De Recherche Scientifique
6-Methyl-2,3-dinitroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including dyes and pigments.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of herbicides and pesticides, contributing to agricultural productivity
Mécanisme D'action
The primary mechanism of action of 6-Methyl-2,3-dinitroaniline involves its interaction with tubulin proteins in plants. The compound binds to tubulin, inhibiting its polymerization and thus disrupting the formation of microtubules. This leads to the inhibition of cell division and root elongation in plants, making it an effective herbicide. The molecular targets include tubulin proteins, and the pathways involved are related to the cell cycle and mitotic processes .
Comparaison Avec Des Composés Similaires
6-Methyl-2,3-dinitroaniline can be compared with other dinitroaniline compounds such as:
- 2,4-Dinitroaniline
- 2,5-Dinitroaniline
- 2,6-Dinitroaniline
- 3,4-Dinitroaniline
- 3,5-Dinitroaniline These compounds share similar structural features but differ in the position of the nitro groups and any additional substituents. The uniqueness of this compound lies in the presence of the methyl group at the 6th position, which can influence its reactivity and applications .
Propriétés
Numéro CAS |
3484-29-5 |
|---|---|
Formule moléculaire |
C7H7N3O4 |
Poids moléculaire |
197.15 g/mol |
Nom IUPAC |
6-methyl-2,3-dinitroaniline |
InChI |
InChI=1S/C7H7N3O4/c1-4-2-3-5(9(11)12)7(6(4)8)10(13)14/h2-3H,8H2,1H3 |
Clé InChI |
RQEMAPKTZLEYNM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


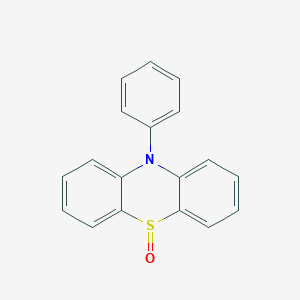
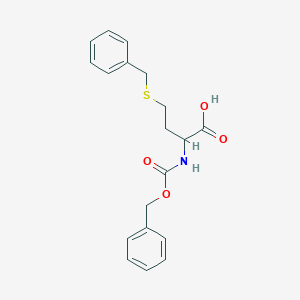
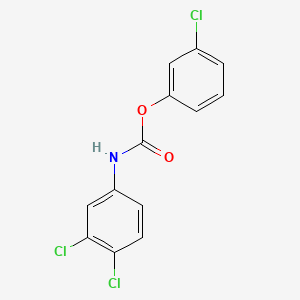
![1-[(5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11940125.png)
